molecular formula C40H44O10 B8113027 1-(2-Benzoyloxypropoxy)propan-2-yl benzoate;2-(2-benzoyloxypropoxy)propyl benzoate

1-(2-Benzoyloxypropoxy)propan-2-yl benzoate;2-(2-benzoyloxypropoxy)propyl benzoate

Cat. No.: B8113027
M. Wt: 684.8 g/mol
InChI Key: VYJYNOFFHVWCFA-UHFFFAOYSA-N
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Description

. This colorless liquid is primarily used as a plasticizer in various industries to enhance the flexibility and durability of polymers such as PVC. It is also found in products like adhesives, coatings, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through esterification reactions involving propylene glycol and benzoic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Benzoyloxypropoxy)propan-2-yl benzoate; 2-(2-benzoyloxypropoxy)propyl benzoate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form benzoic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols.

  • Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzoates.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Halogenation reactions can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Alcohols such as benzyl alcohol.

  • Substitution: Substituted benzoates.

Scientific Research Applications

1-(2-Benzoyloxypropoxy)propan-2-yl benzoate; 2-(2-benzoyloxypropoxy)propyl benzoate has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential effects on biological systems and cellular processes.

  • Medicine: Investigated for its use in drug delivery systems and as a component in pharmaceutical formulations.

  • Industry: Employed as a plasticizer in the production of flexible PVC and other polymers.

Mechanism of Action

1-(2-Benzoyloxypropoxy)propan-2-yl benzoate; 2-(2-benzoyloxypropoxy)propyl benzoate is often compared to other plasticizers such as diethylene glycol dibenzoate and dipropylene glycol dibenzoate. While these compounds share similar applications, oxydipropyl dibenzoate is unique in its specific chemical structure and performance characteristics.

Comparison with Similar Compounds

  • Diethylene glycol dibenzoate

  • Dipropylene glycol dibenzoate

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Properties

IUPAC Name

1-(2-benzoyloxypropoxy)propan-2-yl benzoate;2-(2-benzoyloxypropoxy)propyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H22O5/c1-15(13-24-19(21)17-9-5-3-6-10-17)23-14-16(2)25-20(22)18-11-7-4-8-12-18;1-15(24-19(21)17-9-5-3-6-10-17)13-23-14-16(2)25-20(22)18-11-7-4-8-12-18/h2*3-12,15-16H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJYNOFFHVWCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.CC(COC(C)COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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